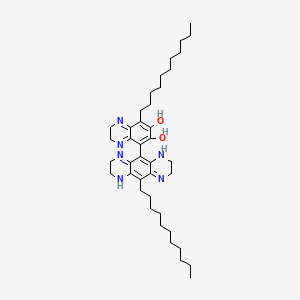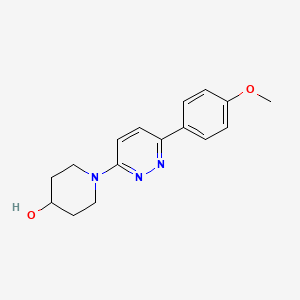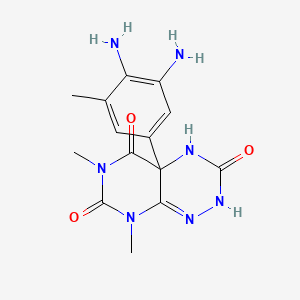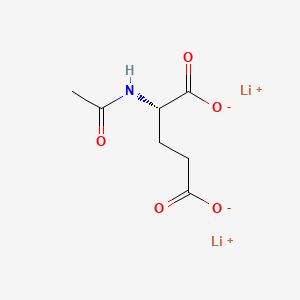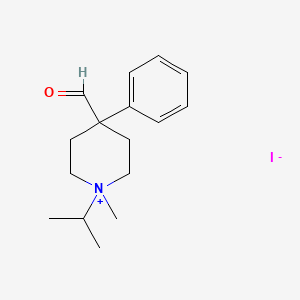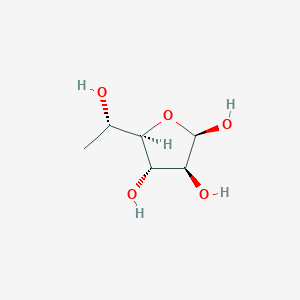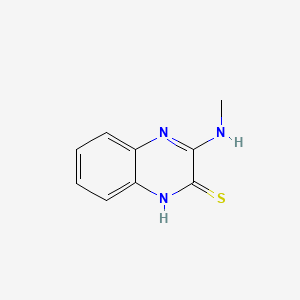
3-Quinoxalinethiol, 2-amino-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinoxalinethiol, 2-amino-N-methyl- is a nitrogen-containing heterocyclic compound. . The compound’s structure consists of a quinoxaline ring with a thiol group at the third position, an amino group at the second position, and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinoxalinethiol, 2-amino-N-methyl- can be achieved through various methods. . The reaction conditions typically involve refluxing in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Microwave-assisted synthesis and phase-transfer catalysis are some of the techniques employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Quinoxalinethiol, 2-amino-N-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, reduced quinoxaline derivatives, and substituted quinoxaline compounds .
Scientific Research Applications
3-Quinoxalinethiol, 2-amino-N-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-Quinoxalinethiol, 2-amino-N-methyl- involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. It can also intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include quinoxaline derivatives such as:
Quinoxaline: The parent compound with a basic quinoxaline structure.
Quinazoline: A similar nitrogen-containing heterocyclic compound.
Cinnoline: Another isomeric form with a different arrangement of nitrogen atoms.
Uniqueness
3-Quinoxalinethiol, 2-amino-N-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiol group enhances its ability to form disulfides, while the amino group allows for various substitution reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
54253-31-5 |
|---|---|
Molecular Formula |
C9H9N3S |
Molecular Weight |
191.26 g/mol |
IUPAC Name |
3-(methylamino)-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C9H9N3S/c1-10-8-9(13)12-7-5-3-2-4-6(7)11-8/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI Key |
YAWXXIUFHZKRIW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=CC=CC=C2NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


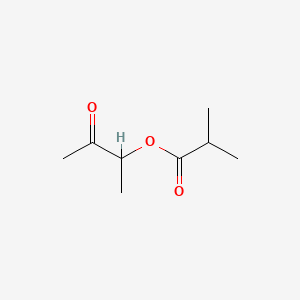
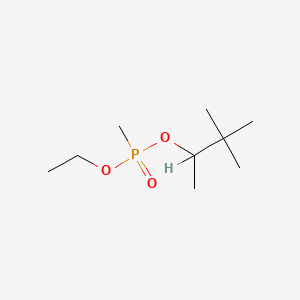
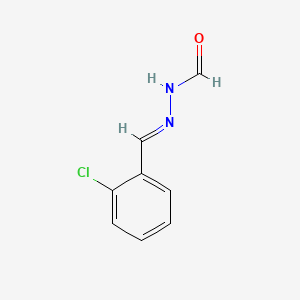
![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)


